REACTION_CXSMILES
|
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([C:11]([OH:13])=[O:12])=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[CH:14]([Li])(CC)C.C1CCCCC1.IC>COCCOC>[CH3:14][C:10]1[C:5]2[O:4][CH2:3][CH2:2][O:1][C:6]=2[CH:7]=[CH:8][C:9]=1[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC(=C2)C(=O)O
|
Name
|
|
Quantity
|
667 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)[Li]
|
Name
|
|
Quantity
|
230.6 mL
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
15.6 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
subsequently stirred at −20° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a round bottom flask equipped with magnetic stirring, an addition funnel and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
reaction temperature below −60° C
|
Type
|
CUSTOM
|
Details
|
The reaction was removed from the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to −50° C.
|
Type
|
CUSTOM
|
Details
|
The reaction was again removed from the cooling bath
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
All cooling was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of a few mls of 1N HCl (aq)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by evaporation
|
Type
|
ADDITION
|
Details
|
The residue was made substantially acidic by the addition of aqueous 1N HCl
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=2OCCOC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 33.9 mmol | |
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |